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molecular formula C10H13NO2 B1593614 N-(3-hydroxyphenyl)-2-methylpropanamide CAS No. 55791-88-3

N-(3-hydroxyphenyl)-2-methylpropanamide

Cat. No. B1593614
M. Wt: 179.22 g/mol
InChI Key: RGSXNBKIMXWTIA-UHFFFAOYSA-N
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Patent
US08293715B2

Procedure details

3-Aminophenol (1.0 g) was dissolved in acetonitrile (10 ml), the solution was added with isobutyryl chloride (488 mg) under ice cooling, and the mixture was stirred for 1 hour. The reaction mixture was filtered, then the filtrate was concentrated under reduced pressure, and the resulting residue was crystallized from hexane-ethyl acetate to obtain the title compound (392 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
488 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[C:9](Cl)(=[O:13])[CH:10]([CH3:12])[CH3:11]>C(#N)C>[OH:8][C:4]1[CH:3]=[C:2]([NH:1][C:9](=[O:13])[CH:10]([CH3:12])[CH3:11])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
488 mg
Type
reactant
Smiles
C(C(C)C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was crystallized from hexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=C(C=CC1)NC(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 392 mg
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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